molecular formula C19H21F3N4O B15114211 1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one

1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one

Cat. No.: B15114211
M. Wt: 378.4 g/mol
InChI Key: OMPINCGVCGGCDT-UHFFFAOYSA-N
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Description

1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

The synthesis of 1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine and pyrrolo[3,4-c]pyrrole intermediates.

    Reaction Conditions: The intermediates are subjected to a series of reactions including alkylation, cyclization, and functional group modifications under controlled conditions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents, with reactions often conducted under reflux or in inert atmospheres.

Scientific Research Applications

1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one can be compared with similar compounds:

    Similar Compounds: Compounds such as 1-Methyl-3-trifluoromethyl-1H-pyrazole and 1-Methyl-4-(trifluoromethyl)pyridine share structural similarities.

    Uniqueness: The unique combination of heterocyclic rings and functional groups in this compound distinguishes it from other compounds, offering distinct chemical and biological properties.

Properties

Molecular Formula

C19H21F3N4O

Molecular Weight

378.4 g/mol

IUPAC Name

1-methyl-4-[[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one

InChI

InChI=1S/C19H21F3N4O/c1-24-6-4-13(7-17(24)27)8-25-9-14-11-26(12-15(14)10-25)18-16(19(20,21)22)3-2-5-23-18/h2-7,14-15H,8-12H2,1H3

InChI Key

OMPINCGVCGGCDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CC3CN(CC3C2)C4=C(C=CC=N4)C(F)(F)F

Origin of Product

United States

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